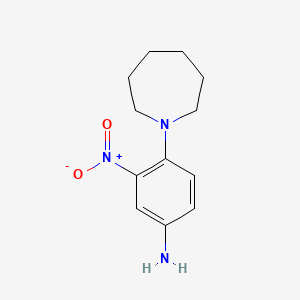

4-(Azepan-1-yl)-3-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biodegradation in Wastewater Treatment

4-(Azepan-1-yl)-3-nitroaniline has applications in biodegradation processes for the treatment of dye-contaminated wastewater. Khalid et al. (2009) explored the degradation of nitroanilines, including 4-nitroaniline, in wastewater. They found that a mixed culture of bacteria could completely remove 100 µmol/L of 4-nitroaniline under aerobic conditions within 72 hours. This indicates potential applications in environmental remediation and wastewater treatment processes (Khalid, Arshad, & Crowley, 2009).

Synthesis of Novel Heterocyclic Systems

In the field of organic synthesis, 4-(Azepan-1-yl)-3-nitroaniline is involved in the formation of novel heterocyclic systems. Astrat’ev et al. (2012) demonstrated its use in creating 7H-tris[1,2,5]oxadiazolo[3,4-b:3′,4′-d:3″,4″-f]azepine, a new heterocyclic system, through nucleophilic displacement of nitro groups (Astrat’ev, Dashko, & Stepanov, 2012).

Fluorescent Sensing

4-(Azepan-1-yl)-3-nitroaniline is also used in developing sensors for detecting nitroaniline compounds. Xie et al. (2020) created a molecularly imprinted fluorescent sensor for 4-nitroaniline, exhibiting high sensitivity and selectivity. This has potential applications in monitoring environmental pollutants (Xie et al., 2020).

Formation of Energetic Compounds

It also plays a role in synthesizing energetic materials. Gulyaev et al. (2021) demonstrated the use of compounds related to 4-(Azepan-1-yl)-3-nitroaniline in creating energetic substances with potential applications in the field of explosives and propellants (Gulyaev et al., 2021).

Environmental Toxicology

In environmental toxicology, derivatives of 4-nitroaniline are studied for their potential ecotoxicity. Olivares et al. (2016) assessed the toxicity of 2,4-dinitroanisole (DNAN) biotransformation products, including those derived from nitroanilines, on zebrafish embryos. This research contributes to understanding the environmental impact of nitroaromatic compounds (Olivares et al., 2016).

Propriétés

IUPAC Name |

4-(azepan-1-yl)-3-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-10-5-6-11(12(9-10)15(16)17)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCMPAWDTLJSBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-yl)-3-nitroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)